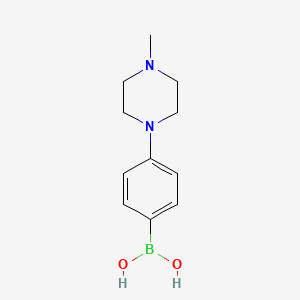

4-(4-Methylpiperazin-1-YL)phenylboronic acid

Description

Properties

IUPAC Name |

[4-(4-methylpiperazin-1-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O2/c1-13-6-8-14(9-7-13)11-4-2-10(3-5-11)12(15)16/h2-5,15-16H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSKYURVDOIDSCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)N2CCN(CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693421 | |

| Record name | [4-(4-Methylpiperazin-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229009-40-9 | |

| Record name | [4-(4-Methylpiperazin-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(4-Methylpiperazin-1-YL)phenylboronic acid chemical properties

An In-depth Technical Guide to 4-(4-Methylpiperazin-1-YL)phenylboronic Acid

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound. This compound is a valuable building block in organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols and a summary of its key characteristics.

Chemical and Physical Properties

This compound is a white solid organic compound.[1] Its structure features a phenylboronic acid moiety substituted with a 4-methylpiperazine group. This combination of functional groups makes it a versatile reagent in medicinal chemistry and organic synthesis. The key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 229009-40-9 | [2][3] |

| Molecular Formula | C11H17BN2O2 | [3] |

| Molecular Weight | 220.08 g/mol | [3][4] |

| Appearance | White solid | [1] |

| Boiling Point | 406.2 ± 55.0 °C (Predicted) | [1][3] |

| Density | 1.20 ± 0.1 g/cm³ (Predicted) | [1] |

| pKa | 9.08 ± 0.17 (Predicted) | [1] |

| Storage | Inert atmosphere, store in freezer under -20°C | [1] |

Experimental Protocols

Synthesis

A common method for the synthesis of this compound involves the lithiation of a brominated precursor followed by quenching with a borate ester.[1]

Materials:

-

1-(4-Bromophenyl)-4-methylpiperazine

-

Tetrahydrofuran (THF), anhydrous

-

n-Butyllithium (n-BuLi), 2.5 M in hexane

-

Triisopropyl borate

-

Phosphoric acid

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Methanol (MeOH) in dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve 1-(4-bromophenyl)-4-methylpiperazine (1.52 mmol) in anhydrous THF (10 mL) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (0.79 mL of a 2.5 M solution in hexane) to the cooled solution and stir for 10 minutes.[1]

-

Add triisopropyl borate (1.75 mL, 7.64 mmol) to the reaction mixture at -78 °C.[1]

-

Allow the reaction mixture to slowly warm to room temperature.

-

Quench the reaction by adding phosphoric acid.

-

Neutralize the mixture with a saturated NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).[1]

-

Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to yield the final product.[1]

Analytical Characterization

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a crucial technique for confirming the structure of the synthesized product.

-

¹H NMR Data (300 MHz, CD₃OD): δ 2.32 (s, 3H), 2.55 (m, 4H), 3.03 (s, 1H), 3.21 (m, 3H), 6.69-7.59 (m, 4H).[2]

General Protocol for ¹H NMR:

-

Dissolve a small amount (5-10 mg) of the purified product in a suitable deuterated solvent (e.g., CD₃OD, CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the spectrum on an NMR spectrometer (e.g., 300 MHz or higher).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and assign the chemical shifts to the corresponding protons in the molecule.

2.2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Absorptions:

-

O-H stretch (boronic acid): Broad band around 3200-3600 cm⁻¹

-

C-H stretch (aromatic): Bands between 3000-3100 cm⁻¹[5]

-

C-H stretch (aliphatic): Bands between 2850-3000 cm⁻¹[5]

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region

-

B-O stretch: Strong band around 1310-1380 cm⁻¹

-

C-N stretch: Bands in the 1020-1250 cm⁻¹ region

General Protocol for Attenuated Total Reflectance (ATR)-FTIR:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Record a background spectrum.[5]

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum.[5]

2.2.3 Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.

General Protocol for Electrospray Ionization (ESI)-MS:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive or negative ion mode.

-

The expected [M+H]⁺ ion for C₁₁H₁₇BN₂O₂ would be at m/z 221.15.

Reactivity and Applications

The primary utility of this compound in organic synthesis is as a coupling partner in Suzuki-Miyaura cross-coupling reactions.[6] This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, particularly for creating biaryl structures which are common motifs in pharmaceuticals and advanced materials.[7]

Suzuki-Miyaura Cross-Coupling Reaction

In a typical Suzuki-Miyaura reaction, an organoboronic acid (like the title compound) reacts with an organohalide (e.g., aryl bromide, iodide, or triflate) in the presence of a palladium catalyst and a base.[8] The 4-methylpiperazine group can be beneficial for the solubility of the compound in various solvents and can influence the electronic properties of the molecule, potentially affecting reaction rates and yields. The versatility and functional group tolerance of the Suzuki coupling make it a cornerstone of modern synthetic chemistry.[9]

The general catalytic cycle involves three main steps:

-

Oxidative Addition: The palladium(0) catalyst adds to the organohalide to form a palladium(II) species.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst.[8]

Applications in Drug Discovery

Phenylboronic acid derivatives are crucial intermediates in the synthesis of a wide range of biologically active compounds.[9][10] The piperazine moiety is a common feature in many pharmaceuticals due to its favorable pharmacokinetic properties. The title compound can be used to introduce the 4-methylpiperazinylphenyl group into target molecules, which may be explored for their potential as kinase inhibitors, GPCR ligands, or other therapeutic agents. For instance, the structurally related compound 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid is a key precursor for the anticancer drug imatinib.[11]

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed, in contact with skin, or if inhaled.[12] It can cause skin and serious eye irritation, and may cause respiratory irritation.[12] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

References

- 1. This compound CAS#: 229009-40-9 [m.chemicalbook.com]

- 2. This compound | 229009-40-9 [chemicalbook.com]

- 3. 229009-40-9 | this compound - Moldb [moldb.com]

- 4. parchem.com [parchem.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. nbinno.com [nbinno.com]

- 10. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 229009-40-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

An In-depth Technical Guide to 4-(4-Methylpiperazin-1-YL)phenylboronic acid (CAS: 229009-40-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methylpiperazin-1-YL)phenylboronic acid is a valuable synthetic intermediate widely employed in organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its utility is most pronounced in the Suzuki-Miyaura coupling, a powerful method for the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this versatile building block, with a focus on its role in the synthesis of biologically active molecules.

Physicochemical Properties

This compound is typically an off-white to yellow powder. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 229009-40-9 | N/A |

| Molecular Formula | C11H17BN2O2 | [1] |

| Molecular Weight | 220.08 g/mol | [1] |

| Appearance | Off-white to yellow powder | [1] |

| Purity | Typically 98-99% | N/A |

| Predicted Boiling Point | 406.2 ± 55.0 °C | [2] |

| Predicted Density | 1.20 ± 0.1 g/cm³ | [2] |

| Storage | Inert atmosphere, store in freezer under -20°C | [2] |

Synthesis and Purification

A common synthetic route to this compound involves the lithiation of a suitable precursor followed by quenching with a borate ester.[1]

Experimental Protocol: Synthesis

Preparation of 4-(4-methyl-1-piperazinyl)phenylboronic acid:

To a solution of the starting material (e.g., 1-bromo-4-(4-methylpiperazin-1-yl)benzene, 390 mg, 1.52 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) at -78 °C, n-butyllithium (0.79 mL of a 2.5 M solution in hexane) is slowly added. The resulting mixture is stirred for 10 minutes at this temperature. Subsequently, triisopropyl borate (1.75 mL, 7.64 mmol) is added at -78 °C. The reaction mixture is then allowed to warm slowly to room temperature. The reaction is quenched with phosphoric acid and neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO3). The aqueous layer is extracted three times with ethyl acetate (EtOAc, 10 mL each).[1]

Purification

The combined organic extracts are dried over anhydrous sodium sulfate (Na2SO4), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane, to afford the pure 4-(4-methyl-1-piperazinyl)phenylboronic acid. A yield of 58% (180 mg) has been reported for this procedure.[1]

Characterization

The structure of the synthesized compound can be confirmed by spectroscopic methods, such as ¹H NMR.

¹H NMR (300 MHz, CD3OD): δ 2.32 (s, 3H), 2.55 (m, 4H), 3.03 (s, 1H), 3.21 (m, 3H), 6.69-7.59 (m, 4H).[1][3]

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions to synthesize biaryl compounds. These reactions are fundamental in medicinal chemistry for the construction of complex molecular scaffolds.

General Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling of an aryl halide with a phenylboronic acid is as follows:

In a reaction vessel, the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%), and a base (e.g., K2CO3, Na2CO3, or K3PO4, 2.0 mmol) are combined in a suitable solvent system (e.g., dioxane/water, toluene/water, or ethanol). The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 60 to 100 °C for a period of 5 to 24 hours.[4]

Work-up and Purification of Biaryl Products

Upon completion of the reaction (monitored by TLC or LC-MS), the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl compound.[5]

Role in the Synthesis of Bioactive Molecules

This compound serves as a crucial building block in the synthesis of various biologically active compounds. A notable example is its use in the preparation of antitrypanosomal agents.

Synthesis of Antitrypanosomal Pyrimidine Derivatives

Derivatives of 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine have shown promising activity against Trypanosoma brucei rhodesiense, the parasite responsible for human African trypanosomiasis.[6] The synthesis of these compounds involves a multi-step sequence where the 4-(4-methylpiperazin-1-yl)phenyl moiety is introduced early in the synthetic scheme, often starting from 4-(4-methylpiperazin-1-yl)benzaldehyde.[6] While not a direct Suzuki coupling with the boronic acid, this highlights the importance of the core chemical scaffold that the boronic acid represents.

Visualizations

Synthesis Workflow

References

- 1. This compound | 229009-40-9 [chemicalbook.com]

- 2. This compound CAS#: 229009-40-9 [m.chemicalbook.com]

- 3. This compound(229009-40-9) 1H NMR spectrum [chemicalbook.com]

- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. escholarship.org [escholarship.org]

An In-depth Technical Guide to the Synthesis of 4-(4-Methylpiperazin-1-YL)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methylpiperazin-1-yl)phenylboronic acid is a valuable building block in medicinal chemistry and drug discovery, frequently employed in the synthesis of complex organic molecules, including kinase inhibitors and other therapeutic agents. Its utility primarily stems from its ability to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide range of substrates. This guide provides a comprehensive overview of the synthesis of this important reagent, detailing experimental protocols, comparing different synthetic routes, and exploring its relevance in drug development.

Synthetic Routes and Methodologies

The synthesis of this compound can be achieved through several synthetic pathways. The most common and well-documented methods involve the borylation of a pre-functionalized phenyl ring. Below, we detail two primary approaches: one via lithiation and subsequent reaction with a borate ester, and an alternative approach utilizing a palladium-catalyzed Miyaura borylation.

Method 1: Synthesis via Lithiation of 1-(4-bromophenyl)-4-methylpiperazine

This widely used method involves the initial preparation of 1-(4-bromophenyl)-4-methylpiperazine, followed by a halogen-metal exchange and subsequent reaction with a trialkyl borate to form the boronic acid.

Experimental Protocol:

Step 1: Synthesis of 1-(4-bromophenyl)-4-methylpiperazine

This intermediate can be synthesized via a nucleophilic aromatic substitution reaction between 1-bromo-4-fluorobenzene and 1-methylpiperazine.

-

Materials: 1-bromo-4-fluorobenzene, 1-methylpiperazine, potassium carbonate, dimethylformamide (DMF).

-

Procedure: To a solution of 1-bromo-4-fluorobenzene (1 equivalent) in DMF, add 1-methylpiperazine (1.2 equivalents) and potassium carbonate (2 equivalents). The reaction mixture is heated to 100-120 °C and stirred for 12-24 hours. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 1-(4-bromophenyl)-4-methylpiperazine.

Step 2: Synthesis of this compound

-

Materials: 1-(4-bromophenyl)-4-methylpiperazine, n-butyllithium (n-BuLi), triisopropyl borate, tetrahydrofuran (THF), hydrochloric acid, sodium hydroxide.

-

Procedure: A solution of 1-(4-bromophenyl)-4-methylpiperazine (1 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). To this solution, n-butyllithium (1.1 equivalents) is added dropwise, and the mixture is stirred at -78 °C for 1 hour. Triisopropyl borate (1.5 equivalents) is then added dropwise, and the reaction is allowed to slowly warm to room temperature and stirred overnight. The reaction is then quenched by the slow addition of 2M hydrochloric acid at 0 °C. The pH of the solution is adjusted to approximately 7 with a sodium hydroxide solution. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by recrystallization or column chromatography.

Quantitative Data for Method 1:

| Parameter | Value | Reference |

| Starting Material | 1-(4-bromophenyl)-4-methylpiperazine | [1] |

| Key Reagents | n-Butyllithium, Triisopropyl borate | [1] |

| Solvent | Tetrahydrofuran (THF) | [1] |

| Reaction Temperature | -78 °C to room temperature | [1] |

| Reported Yield | 58% | [1] |

| Purity | >98% (typical) | [2] |

Method 2: Synthesis via Palladium-Catalyzed Miyaura Borylation

An alternative and often milder approach to introduce the boronic acid functionality is through a palladium-catalyzed borylation reaction. This method typically uses a palladium catalyst and a diboron reagent to convert an aryl halide into the corresponding boronic ester, which can then be hydrolyzed to the boronic acid.

General Experimental Workflow:

This method avoids the use of highly reactive organolithium reagents and can be more tolerant of various functional groups.

-

Materials: 1-(4-bromophenyl)-4-methylpiperazine, bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., Pd(dppf)Cl₂), a base (e.g., potassium acetate), and a suitable solvent (e.g., dioxane or DMSO).

-

Procedure: In a reaction vessel, 1-(4-bromophenyl)-4-methylpiperazine (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), the palladium catalyst (e.g., 3 mol%), and the base (e.g., 3 equivalents) are combined in the solvent. The mixture is degassed and then heated under an inert atmosphere at a temperature typically ranging from 80 to 110 °C for several hours. Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed. The resulting pinacol ester can be used directly in subsequent reactions or hydrolyzed to the boronic acid using an acidic workup.

Quantitative Data Comparison of Synthetic Routes:

| Feature | Method 1: Lithiation | Method 2: Miyaura Borylation |

| Starting Material | 1-(4-bromophenyl)-4-methylpiperazine | 1-(4-bromophenyl)-4-methylpiperazine |

| Key Reagents | n-Butyllithium, Triisopropyl borate | Bis(pinacolato)diboron, Palladium catalyst, Base |

| Reaction Conditions | Cryogenic temperatures (-78 °C) | Elevated temperatures (80-110 °C) |

| Reported Yield | 58%[1] | Varies (typically moderate to high) |

| Functional Group Tolerance | Less tolerant | More tolerant |

| Safety Considerations | Use of pyrophoric n-BuLi | Use of palladium catalyst |

Characterization Data

The synthesized this compound should be thoroughly characterized to confirm its identity and purity.

-

¹H NMR (300 MHz, CD₃OD): δ 7.59-6.69 (m, 4H, Ar-H), 3.21 (m, 4H, piperazine-H), 2.55 (m, 4H, piperazine-H), 2.32 (s, 3H, N-CH₃).[1]

-

Purity: Typically reported as >98% by HPLC analysis.[2]

Application in Drug Development and Relevant Signaling Pathways

Phenylboronic acids are recognized for their potential as therapeutic agents, particularly in cancer therapy. They have been shown to inhibit cancer cell migration by affecting key signaling networks.[1][3] Specifically, phenylboronic acid derivatives can decrease the activity of Rho family GTP-binding proteins such as RhoA, Rac1, and Cdc42 in metastatic prostate cancer cells.[3] This inhibition leads to a downstream decrease in the activity of ROCKII and the phosphorylation of myosin light chain kinase, ultimately targeting actomyosin-based contractility and cell motility.[1]

Furthermore, the 4-(4-methylpiperazin-1-yl)phenyl moiety is a common scaffold in the development of kinase inhibitors. For instance, a structurally related compound was utilized in the discovery of highly potent and selective mTOR inhibitors for cancer treatment.

Diagram of the Rho GTPase Signaling Pathway Targeted by Phenylboronic Acids:

Caption: Rho GTPase signaling pathway in cancer cell migration and its inhibition by phenylboronic acid derivatives.

Conclusion

The synthesis of this compound is a critical process for the advancement of various drug discovery programs. The choice of synthetic route will depend on factors such as scale, available equipment, and the functional group tolerance required. The lithiation method is a well-established route, while the Miyaura borylation offers a milder alternative. The biological significance of phenylboronic acids, particularly their ability to modulate key signaling pathways involved in cancer, underscores the importance of efficient and reliable methods for their synthesis. This guide provides the necessary technical details to aid researchers and drug development professionals in the successful preparation and application of this key synthetic intermediate.

References

- 1. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenylboronic acid-modified nanoparticles for cancer treatment - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(4-Methylpiperazin-1-YL)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-Methylpiperazin-1-YL)phenylboronic acid, a key building block in medicinal chemistry and drug discovery. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its applications, particularly its role in the synthesis of biologically active compounds.

Core Compound Data

Quantitative data for this compound are summarized in the table below, providing a clear reference for its key physical and chemical properties.

| Property | Value |

| Molecular Weight | 220.08 g/mol [1] |

| CAS Number | 229009-40-9[1] |

| Molecular Formula | C₁₁H₁₇BN₂O₂ |

| Boiling Point (Predicted) | 406.2 ± 55.0 °C[1] |

| Density (Predicted) | 1.20 ± 0.1 g/cm³[1] |

| pKa (Predicted) | 9.08 ± 0.17[1] |

| Appearance | White solid[1] |

| Storage Conditions | Inert atmosphere, store in freezer under -20°C[1] |

Synthesis Protocol

The synthesis of this compound is a multi-step process that is crucial for its use in further chemical reactions. Below is a detailed experimental protocol for its preparation.

Experimental Protocol: Synthesis of this compound

Starting Materials:

-

1-(4-Bromophenyl)-4-methylpiperazine

-

Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexane

-

Triisopropyl borate

-

Phosphoric acid

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Methanol (MeOH) in dichloromethane (CH₂Cl₂) solution

Procedure:

-

A solution of 1-(4-bromophenyl)-4-methylpiperazine (1.52 mmol) in THF (10 mL) is prepared in a reaction vessel.

-

The solution is cooled to -78 °C, and n-butyllithium (2.5 M in hexane, 0.79 mL) is slowly added. The mixture is stirred for 10 minutes at this temperature.[1][2]

-

Triisopropyl borate (7.64 mmol, 1.75 mL) is then added to the reaction mixture at -78 °C.[1][2]

-

The reaction mixture is allowed to slowly warm to room temperature.

-

The reaction is quenched with the addition of phosphoric acid.[1][2]

-

The mixture is neutralized with a saturated NaHCO₃ solution and then extracted three times with ethyl acetate (10 mL each).[1][2]

-

The organic phases are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.[1]

-

The resulting residue is purified by column chromatography on silica gel, using a 0-10% methanol in dichloromethane solution as the eluent, to yield the final product, this compound.[1]

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

Phenylboronic acids are versatile reagents in organic synthesis, most notably in palladium-catalyzed Suzuki coupling reactions, which are instrumental in forming carbon-carbon bonds.[3] This makes this compound a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

The 4-(4-methylpiperazin-1-yl)phenyl moiety is found in a number of biologically active compounds. For instance, novel 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives have shown promising antitrypanosomal activity against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis.[4] This highlights the importance of the 4-(4-methylpiperazin-1-yl)phenyl structural motif in the development of new therapeutic agents.

Furthermore, phenylboronic acids and their derivatives are being explored for their use in "smart" drug delivery systems.[5] Their ability to form reversible covalent bonds with diols makes them suitable for creating glucose-responsive materials for insulin delivery in diabetes therapy.[6]

Spectroscopic Data

Characterization of this compound is typically performed using various spectroscopic methods. Available data includes ¹H NMR, IR, and Mass Spectrometry, which are crucial for confirming the structure and purity of the synthesized compound.[7][8]

Safety Information

It is important to handle this compound with appropriate safety precautions. The compound may cause skin and serious eye irritation, and may also cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled.[9] Always consult the Safety Data Sheet (SDS) before handling this chemical.

References

- 1. This compound CAS#: 229009-40-9 [m.chemicalbook.com]

- 2. This compound | 229009-40-9 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. escholarship.org [escholarship.org]

- 5. Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. This compound(229009-40-9) 1H NMR spectrum [chemicalbook.com]

- 8. 229009-40-9 | 4-(4-Methyl-1-piperazinyl)phenylboronic Acid | Organoborons | Ambeed.com [ambeed.com]

- 9. 229009-40-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

Spectroscopic and Technical Profile of 4-(4-Methylpiperazin-1-YL)phenylboronic Acid: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(4-Methylpiperazin-1-YL)phenylboronic acid, a compound of interest in medicinal chemistry and materials science. This document compiles available spectral information, outlines detailed experimental protocols for spectroscopic analysis, and presents a relevant signaling pathway to provide a foundational resource for researchers.

Spectroscopic Data

While a complete, experimentally verified dataset for this compound is not fully available in the public domain, this section presents the known data and expected spectral characteristics based on the molecular structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

A reported ¹H NMR spectrum for this compound provides the following assignments.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.32 | s | 3H | -CH₃ (Methyl on piperazine) |

| 2.55 | m | 4H | -CH₂- (Piperazine ring) |

| 3.03 | s | 1H | B(OH)₂ |

| 3.21 | m | 3H | -CH₂- (Piperazine ring) |

| 6.69-7.59 | m | 4H | Aromatic protons |

¹³C NMR Data

Infrared (IR) Spectroscopy

Specific experimental FT-IR data for this compound is not publicly available. The expected characteristic absorption bands based on its functional groups are tabulated below.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400-3200 (broad) | O-H | Stretching (from B(OH)₂) |

| ~3050-3000 | C-H (aromatic) | Stretching |

| ~2950-2800 | C-H (aliphatic) | Stretching (piperazine and methyl) |

| ~1600, ~1475 | C=C | Stretching (aromatic ring) |

| ~1380-1320 | B-O | Stretching |

| ~1150 | C-N | Stretching (piperazine) |

Mass Spectrometry (MS)

Detailed mass spectra for this compound are not widely published. The expected molecular ion peak would correspond to its molecular weight.

| Molecular Formula | Molecular Weight | Expected [M+H]⁺ |

| C₁₁H₁₇BN₂O₂ | 220.08 g/mol | m/z 221.09 |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Methanol-d₄, CD₃OD)

-

NMR tubes (5 mm)

-

Pipettes

-

Vortex mixer

-

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation: Weigh approximately 5-10 mg of the solid sample and transfer it to a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.

-

Dissolution: Cap the NMR tube and vortex it until the sample is completely dissolved.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay, number of scans).

-

Acquire the ¹³C NMR spectrum, which will require a significantly larger number of scans for adequate signal-to-noise.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Experimental Workflow for NMR Spectroscopy

Caption: A streamlined workflow for preparing and analyzing a solid sample via NMR spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal using a clean spatula, ensuring complete coverage of the crystal surface.

-

Apply Pressure: Use the instrument's pressure arm to apply firm, even pressure to the sample, ensuring good contact with the crystal.

-

Data Acquisition: Acquire the IR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Cleaning: After analysis, release the pressure arm, remove the sample, and clean the ATR crystal thoroughly with a solvent-moistened wipe.

Logical Flow for FT-IR Analysis

Caption: A step-by-step logical flow for obtaining an FT-IR spectrum of a solid sample using an ATR accessory.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample

-

High-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap)

-

Solvent (e.g., methanol or acetonitrile)

-

Vials and syringes

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

-

Sample Infusion: Introduce the sample solution into the ion source of the mass spectrometer, typically via direct infusion or coupled with liquid chromatography.

-

Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI), to generate gas-phase ions.

-

Data Acquisition: Acquire the mass spectrum in the desired mass range, ensuring detection of the molecular ion.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and any significant fragment ions.

Signaling Pathway Involvement

While no specific studies on the biological signaling pathways affected by this compound have been identified, the parent compound, phenylboronic acid, has been shown to influence the Rho family of GTPase signaling pathways. These pathways are crucial in regulating cell migration and are often dysregulated in cancer. The following diagram illustrates a simplified overview of the Rho GTPase signaling cascade, which may be a relevant area of investigation for this class of compounds.

Rho GTPase Signaling Pathway

References

Technical Guide: NMR Data of 4-(4-Methylpiperazin-1-YL)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) data for 4-(4-Methylpiperazin-1-YL)phenylboronic acid. It includes available quantitative data, detailed experimental protocols for data acquisition, and a logical workflow for NMR analysis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Quantitative NMR Data

The following tables summarize the available ¹H and estimated ¹³C NMR chemical shift data for this compound.

¹H NMR Data

Solvent: Methanol-d₄ (CD₃OD) Frequency: 300 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.59 - 6.69 | m | 4H | Ar-H |

| 3.21 | m | 4H | Piperazine-H (adjacent to Phenyl) |

| 2.55 | m | 4H | Piperazine-H (adjacent to N-CH₃) |

| 2.32 | s | 3H | N-CH₃ |

Note: The B-OH protons are typically not observed in methanol-d₄ due to solvent exchange.

Estimated ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 150 - 155 | C -N (Piperazine) |

| 135 - 140 | C -B |

| 125 - 135 | Ar-C H |

| 115 - 120 | Ar-C H |

| 50 - 55 | Piperazine-C H₂ (adjacent to N-CH₃) |

| 45 - 50 | Piperazine-C H₂ (adjacent to Phenyl) |

| ~45 | N-C H₃ |

¹¹B NMR Data

An experimental ¹¹B NMR spectrum for this compound is not available. However, for arylboronic acids, the ¹¹B chemical shift is typically observed in the range of 28-33 ppm in a neutral, sp²-hybridized state.

Experimental Protocols

Obtaining high-quality NMR spectra for arylboronic acids can be challenging due to their tendency to form cyclic anhydrides (boroxines) and other oligomeric species, which can lead to broad and complex spectra. The following protocols are recommended for the acquisition of NMR data for this compound.

Sample Preparation

-

Solvent Selection : Deuterated methanol (Methanol-d₄, CD₃OD) is the recommended solvent. It helps to break up the boroxine trimers and other oligomers, resulting in sharper signals. Deuterated chloroform (CDCl₃) can also be used, but may result in broader peaks if the compound is not completely monomeric. For ¹¹B NMR, ensure the use of quartz NMR tubes to avoid background signals from borosilicate glass.

-

Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Sample Handling : The compound should be stored in a dry environment as moisture can affect the boronic acid moiety.

NMR Instrument Parameters

-

Spectrometer : A 300 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

¹H NMR Acquisition :

-

Pulse Program : Standard single-pulse experiment.

-

Number of Scans : 16 to 64 scans, depending on the concentration.

-

Relaxation Delay : 1-2 seconds.

-

Spectral Width : 0-12 ppm.

-

-

¹³C NMR Acquisition :

-

Pulse Program : Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans : 1024 or more, as ¹³C is a less sensitive nucleus.

-

Relaxation Delay : 2-3 seconds.

-

Spectral Width : 0-160 ppm.

-

-

¹¹B NMR Acquisition :

-

Pulse Program : Standard single-pulse experiment.

-

Number of Scans : 128 to 1024 scans.

-

Relaxation Delay : 0.5-1 second.

-

Spectral Width : A range covering at least -20 to 60 ppm.

-

Reference : BF₃·OEt₂ is commonly used as an external reference (δ = 0.00 ppm).

-

Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates a logical workflow for the acquisition and analysis of NMR data for a compound like this compound.

This guide provides a foundational understanding of the NMR characteristics of this compound. For more detailed structural elucidation, advanced 2D NMR experiments such as COSY, HSQC, and HMBC would be beneficial.

An In-depth Technical Guide to the Solubility of 4-(4-Methylpiperazin-1-YL)phenylboronic Acid in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 4-(4-Methylpiperazin-1-YL)phenylboronic acid in organic solvents. Currently, there is a notable absence of specific quantitative solubility data for this compound in publicly accessible literature. However, by examining structurally similar boronic acids, we can infer its likely solubility behavior and provide established methodologies for its empirical determination.

The solubility of boronic acids is significantly influenced by the nature and position of substituents on the phenyl ring, as well as the polarity of the solvent.[1] Hydrogen bonding capabilities of the boronic acid group also play a crucial role in their dissolution in various solvents.

Quantitative Solubility Data for Analogous Boronic Acids

To provide a foundational understanding, the following table summarizes the experimentally determined solubility of phenylboronic acid and its derivatives in a range of common organic solvents. This data serves as a valuable proxy for estimating the solubility characteristics of this compound. The presence of the methylpiperazinyl group is expected to influence its polarity and hydrogen bonding capacity, thus altering its solubility profile compared to the analogs listed below.

| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x) | meta-Isobutoxyphenylboronic Acid (Mole Fraction, x) | para-Isobutoxyphenylboronic Acid (Mole Fraction, x) |

| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |

| 303.15 | 0.075 | 0.014 | 0.011 | |

| 313.15 | 0.120 | 0.024 | 0.019 | |

| 323.15 | 0.185 | 0.041 | 0.032 | |

| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |

| 303.15 | 0.190 | 0.045 | 0.036 | |

| 313.15 | 0.260 | 0.070 | 0.057 | |

| 323.15 | 0.350 | 0.105 | 0.088 | |

| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |

| 303.15 | 0.210 | 0.062 | 0.051 | |

| 313.15 | 0.285 | 0.092 | Not specified | |

| Dipropyl ether | Not specified | Not specified | Not specified | Not specified |

| Methylcyclohexane | Not specified | Not specified | Not specified | Not specified |

Data for isobutoxyphenylboronic acid isomers extracted from a study by Domanska et al.[2][3]

Generally, phenylboronic acids exhibit higher solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[4][5]

Experimental Protocol for Solubility Determination: The Dynamic Method

A reliable and commonly employed technique for determining the solubility of boronic acids in organic solvents is the dynamic, or synthetic, method.[1][2][4][5] This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.

Materials and Equipment:

-

This compound

-

Selected organic solvent(s) of high purity

-

Jacketed glass vessel with a magnetic stirrer

-

Programmable thermostat bath

-

Precision thermometer

-

Luminance probe or a device for turbidity measurement

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a specific mass of this compound and the chosen organic solvent to create a biphasic sample of known composition.[1]

-

Heating and Stirring: Place the sample in the jacketed glass vessel and heat it at a slow, constant rate (e.g., 0.1 K/min) while stirring vigorously to ensure homogeneity.[1]

-

Turbidity Monitoring: Continuously monitor the turbidity of the sample. This can be done visually or, for greater accuracy, with a luminance probe that measures the intensity of a light beam passing through the solution.[1][2][4][5]

-

Equilibrium Temperature Determination: The temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition.[1] This point is marked by a sharp increase in the measured light intensity.

-

Data Collection: Repeat the procedure for a range of compositions to construct a solubility curve, plotting the mole fraction of the solute against the temperature.[1]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the dynamic method for determining the solubility of this compound.

Caption: Workflow for the dynamic method of solubility determination.

This guide provides a framework for understanding and determining the solubility of this compound. While specific data is not yet available, the information on analogous compounds and the detailed experimental protocol will enable researchers to generate the necessary data for their specific applications in drug development and chemical synthesis.

References

An In-depth Technical Guide to the Stability and Storage of 4-(4-Methylpiperazin-1-YL)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific stability data for 4-(4-Methylpiperazin-1-YL)phenylboronic acid is not extensively available in the public domain. The information and recommendations provided in this guide are based on the established principles of boronic acid chemistry, including the known behavior of arylboronic acids and the influence of amine functional groups.

Core Concepts in the Stability of Arylboronic Acids

The stability of this compound, like other arylboronic acids, is primarily dictated by its susceptibility to several degradation pathways. The presence of the electron-donating 4-methylpiperazin-1-yl group can influence the reactivity and stability profile of the molecule. Key factors affecting stability include moisture, pH, temperature, light, and exposure to oxygen.

Two predominant degradation pathways for arylboronic acids are protodeboronation and oxidation.

-

Protodeboronation: This is a significant degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process is often catalyzed by acidic or basic conditions and can be accelerated by the presence of moisture. For arylboronic acids, the rate of protodeboronation can be influenced by the electronic properties of the substituents on the aromatic ring.

-

Oxidation: The boron center is susceptible to oxidation, which can lead to the formation of the corresponding phenol and boric acid. This process can be initiated by atmospheric oxygen and various oxidizing agents.

The formation of boronic anhydrides (boroxines) through dehydration is another process that can occur, especially upon heating or under vacuum. While this is often a reversible process, it can affect the compound's physical properties and reactivity.

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the integrity of this compound. The following conditions are recommended based on general guidelines for arylboronic acids.

| Parameter | Recommended Condition | Rationale |

| Temperature | Refrigerate (2-8 °C) or freeze (-20 °C) for long-term storage. | Low temperatures slow down the rates of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes exposure to oxygen and moisture, thereby inhibiting oxidation and hydrolysis-mediated degradation. |

| Moisture | Protect from moisture. Use of a desiccator is recommended. Handle in a dry environment (e.g., glove box) when possible. | Moisture can facilitate protodeboronation and the formation of boronic anhydrides. |

| Light | Store in an amber or opaque container to protect from light. | While not always the primary degradation factor, some organic molecules are light-sensitive. |

| pH (in solution) | Maintain a neutral pH when in solution for short-term storage or immediate use. Arylboronic acids are generally most stable at neutral pH. | Both acidic and basic conditions can catalyze protodeboronation. The piperazine moiety may also be affected by pH changes. |

| Purity | Use high-purity material, as impurities can sometimes catalyze degradation. | Trace metals or other reactive impurities can accelerate decomposition. |

Table 1: Recommended Storage and Handling Conditions for this compound

The Stability Advantage of Boronate Esters

A common strategy to enhance the stability of boronic acids is their conversion to boronate esters, such as pinacol or MIDA (N-methyliminodiacetic acid) esters. These esters are generally more stable crystalline solids that are less susceptible to degradation.

| Feature | Arylboronic Acid | Arylboronate Ester (e.g., Pinacol Ester) |

| Stability | Generally lower; sensitive to moisture, oxidation, and pH. | Significantly higher; more robust and less prone to degradation. |

| Handling | Can be challenging due to instability. | Easier to handle, often as free-flowing crystalline solids. |

| Purification | Often difficult to purify by silica gel chromatography due to decomposition. | Can typically be purified by standard chromatographic methods. |

| Reactivity | More reactive in some applications, such as Suzuki-Miyaura cross-coupling. | May require an activation step (hydrolysis) to release the active boronic acid. |

Table 2: Comparison of General Properties of Arylboronic Acids and Their Pinacol Esters

Experimental Protocols for Stability Assessment

To assess the stability of this compound, a stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

A. General Protocol for HPLC-Based Stability Study

-

Method Development: Develop a reverse-phase HPLC method capable of separating the parent compound from potential degradation products.

-

Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The presence of the basic piperazine group may necessitate the use of a buffer to achieve good peak shape.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).

-

Flow Rate: Typically 1.0 mL/min.

-

Temperature: Ambient or controlled (e.g., 25 °C).

-

-

Forced Degradation Studies: Subject solutions of the compound to various stress conditions to generate potential degradation products and validate the stability-indicating nature of the HPLC method.

-

Acidic Conditions: 0.1 M HCl at a specified temperature (e.g., 60 °C) for a set time.

-

Basic Conditions: 0.1 M NaOH at a specified temperature (e.g., 60 °C) for a set time.

-

Oxidative Conditions: 3% H₂O₂ at room temperature for a set time.

-

Thermal Stress: Heat a solid sample or a solution at a high temperature (e.g., 80 °C).

-

Photostability: Expose a solution to UV light.

-

-

Long-Term Stability Study:

-

Store aliquots of the solid compound under the recommended storage conditions (e.g., 2-8 °C, protected from light and moisture).

-

At specified time points (e.g., 0, 3, 6, 12 months), dissolve a sample in a suitable solvent and analyze by the developed HPLC method.

-

Monitor the peak area of the parent compound and the emergence of any new peaks corresponding to degradation products.

-

B. NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the structure of degradation products.

-

Sample Preparation: Prepare a solution of the stressed sample (from forced degradation studies) in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH buffer).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other techniques like 2D NMR (COSY, HSQC) can also be employed for more complex structures.

-

Analysis: Compare the spectra of the degraded samples with that of the pure compound to identify changes in chemical shifts and the appearance of new signals, which can help in elucidating the structures of the degradation products.

Visualizing Degradation and Stability Workflows

Figure 1: Potential Degradation Pathways of this compound.

Figure 2: Experimental Workflow for Assessing the Stability of this compound.

handling precautions for air-sensitive boronic acids

An In-depth Technical Guide to Handling Air-Sensitive Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and techniques for handling air-sensitive boronic acids. Adherence to these protocols is crucial for ensuring experimental reproducibility, maximizing reaction yields, and maintaining the integrity of these versatile reagents.

Core Concepts in Boronic Acid Stability

The utility of boronic acids in synthetic chemistry is often tempered by their susceptibility to degradation, primarily through two pathways: protodeboronation and oxidation.[1][2] This inherent instability is particularly pronounced in certain classes, such as 2-heterocyclic, vinyl, and cyclopropyl boronic acids.[3][4]

-

Protodeboronation: This process involves the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[2] It can be catalyzed by acidic or basic conditions and is accelerated by moisture.[2][5]

-

Oxidation: The boron center is susceptible to oxidation, which can be initiated by atmospheric oxygen, leading to the formation of boric acid and other byproducts.[2][6] This process can be accelerated by heat, base, and the presence of a palladium catalyst during cross-coupling reactions.[3][4] Some studies suggest the mechanism of mutagenicity observed in some boronic acids involves the generation of organic radicals through oxidation by atmospheric oxygen.[6]

The stability of a given boronic acid is influenced by several factors including its chemical structure, pH, temperature, and exposure to moisture and air.[2]

Data Presentation: Stability and Storage

Quantitative data highlights the significant decomposition of certain boronic acids when exposed to air. Protecting these sensitive compounds through derivatization, such as forming N-methyliminodiacetic acid (MIDA) boronates, can dramatically enhance their stability, rendering them indefinitely stable on the benchtop.[3][4]

Table 1: Benchtop Stability of Unstable Boronic Acids vs. Air-Stable MIDA Boronates [3][4]

| Boronic Acid (Structure) | % Decomposition (15 days, under air) | Corresponding MIDA Boronate | % Decomposition (≥60 days, under air) |

| 2-Furanboronic acid | >95% | 2-Furan-MIDA boronate | 0% |

| 2-Pyrroleboronic acid | >95% | 2-Pyrrole-MIDA boronate | 0% |

| 2-Benzofuranboronic acid | 50% | 2-Benzofuran-MIDA boronate | 0% |

| 2-Thiopheneboronic acid | 37% | 2-Thiophene-MIDA boronate | 0% |

| 2-Benzothiopheneboronic acid | 15% | 2-Benzothiophene-MIDA boronate | 0% |

| 2-Indoleboronic acid | >95% | 2-Indole-MIDA boronate | 0% |

| Vinylboronic acid | >95% | Vinyl-MIDA boronate | 0% |

| Cyclopropylboronic acid | 80% | Cyclopropyl-MIDA boronate | 0% |

Proper storage is paramount to preserving the integrity of air-sensitive boronic acids. The following table summarizes recommended storage conditions.

Table 2: Recommended Storage Conditions for Air-Sensitive Boronic Acids

| Condition | Recommendation | Rationale |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon).[2][7][8] | Prevents oxidation and reaction with atmospheric moisture.[2][9] |

| Temperature | Refrigerate (Store below 4°C/39°F).[2][7] | Minimizes thermal degradation.[2] |

| Container | Use a tightly closed, sealed container.[2][7][8] | Prevents ingress of air and moisture.[9][10][11] |

| Moisture | Store in a dry environment, protected from moisture.[2][7] | Avoids hydrolysis and protodeboronation.[2] |

| In Solution | For short-term storage, use an anhydrous solvent at low temperatures (e.g., -20°C for 1 month, -80°C for 6 months) under nitrogen.[2] | Slows degradation in solution. |

Experimental Protocols and Handling Techniques

The successful use of air-sensitive boronic acids necessitates the exclusion of atmospheric oxygen and moisture.[12] This is primarily achieved through the use of a glove box or Schlenk line techniques.[13]

Protocol: Setting Up a Reaction Using a Schlenk Line

This protocol outlines the fundamental steps for performing a reaction with air-sensitive compounds using a Schlenk line.[13]

-

Glassware Preparation:

-

Thoroughly clean and dry all glassware in an oven (e.g., 140°C for 4 hours or 125°C overnight).[9][10][11]

-

Assemble the hot glassware (e.g., a Schlenk flask with a stir bar) and immediately attach it to the Schlenk line.[11]

-

Perform at least three "evacuate-refill" cycles to replace the air inside the flask with an inert gas (Nitrogen or Argon).[13]

-

-

Addition of Air-Stable Solids:

-

Addition of Anhydrous Solvents and Liquid Reagents:

-

Use a dry, nitrogen-flushed syringe with a long needle to transfer anhydrous solvents or liquid reagents from a Sure/Seal™ bottle.[9][10]

-

To do this, first puncture the septum of the reaction flask with a "bleed" needle to allow gas to escape.[13]

-

Puncture the septum of the reagent bottle with the transfer syringe needle, ensuring the tip is below the liquid level.

-

Gently push inert gas from the flask's headspace into the reagent bottle to create a slight positive pressure, which will help fill the syringe.

-

Withdraw the desired volume of liquid.

-

Before removing the syringe, withdraw a small amount of inert gas from the headspace (a "nitrogen buffer") to prevent dripping of the reactive liquid.[14]

-

Transfer the liquid to the reaction flask by piercing the septum and slowly depressing the plunger.[14]

-

-

Addition of Air-Sensitive Solids:

-

Air-sensitive solids should be handled in a glove box.[13]

-

Weigh the solid in the glove box and place it in a solid addition funnel or a tube that can be attached to the reaction flask.

-

Remove the sealed container from the glove box, attach it to the Schlenk line, and evacuate-refill.

-

Under a positive flow of inert gas, remove the stopper from the reaction flask and quickly attach the solid addition apparatus.[13] Add the solid to the reaction.

-

Protocol: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This generalized protocol can be used to assess the stability of a boronic acid under various stress conditions.[2]

-

Preparation: Prepare a stock solution of the boronic acid in a suitable anhydrous solvent (e.g., acetonitrile).

-

Stress Conditions: Aliquot the solution into several vials. Subject each vial to a different stress condition (e.g., exposure to air, addition of water, heat, acidic or basic media).

-

Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take a sample from each vial.

-

Analysis: Inject the samples onto an HPLC system. Due to the potential lack of a strong chromophore, a Refractive Index (RI) detector may be more suitable than a UV detector.[2]

-

Quantification: Monitor the peak area of the parent boronic acid. The appearance of new peaks may indicate degradation products. Calculate the percentage of the remaining boronic acid at each time point to determine its stability under each condition.

Protocol: Purification of Degraded Boronic Acids via Salt Formation

If a boronic acid has partially degraded, purification may be necessary. One common method involves forming a salt, extracting impurities, and then regenerating the pure boronic acid.[15]

-

Salt Formation: Dissolve the crude, partially degraded boronic acid in a suitable organic solvent. Treat this solution with an aqueous solution of a base (e.g., sodium hydroxide, potassium carbonate) to form the boronate salt.[15]

-

Extraction: The boronate salt will typically be in the aqueous layer. Extract the mixture with an organic solvent (e.g., diethyl ether, ethyl acetate) to remove non-acidic organic impurities.[15]

-

Regeneration: Separate the aqueous layer containing the boronate salt. Carefully acidify this layer with an acid (e.g., HCl) to regenerate the pure boronic acid, which will often precipitate.

-

Isolation: Isolate the pure boronic acid by filtration or by extracting it into a fresh portion of an organic solvent, followed by drying and evaporation.[15]

Mandatory Visualization: Handling Decision Framework

The choice of handling technique depends on the sensitivity of the boronic acid.

Conclusion

The successful application of air-sensitive boronic acids in research and development hinges on a thorough understanding of their stability and the meticulous application of appropriate handling techniques. By employing inert atmosphere methods, ensuring the use of dry equipment and solvents, and adhering to proper storage protocols, researchers can mitigate degradation, ensure the reliability of their results, and safely harness the synthetic power of these valuable compounds. When instability is a significant concern, the use of stable derivatives like MIDA boronates offers a robust and effective alternative.[3][4]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Boronic acid - Wikipedia [en.wikipedia.org]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

- 9. ehs.umich.edu [ehs.umich.edu]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. web.mit.edu [web.mit.edu]

- 12. Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]

- 13. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]

- 14. m.youtube.com [m.youtube.com]

- 15. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

The Diverse Biological Landscape of 4-(4-Methylpiperazin-1-YL)phenyl Derivatives: A Technical Guide

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

The 4-(4-methylpiperazin-1-yl)phenyl moiety is a versatile scaffold that has been incorporated into a wide array of derivatives exhibiting significant and diverse biological activities. While 4-(4-Methylpiperazin-1-YL)phenylboronic acid often serves as a key synthetic intermediate, its derivatives have been successfully developed as potent agents targeting infectious diseases, cancer, and central nervous system disorders. This technical guide provides a comprehensive overview of the principal biological activities, quantitative data, and experimental methodologies associated with these derivatives, with a focus on their antitrypanosomal, anticancer, and antidepressant properties.

Antitrypanosomal Activity of Pyrimidine Derivatives

A notable class of compounds incorporating the 4-(4-methylpiperazin-1-yl)phenyl scaffold is the 4,6-disubstituted pyrimidine derivatives. These molecules have demonstrated potent activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (sleeping sickness).

Quantitative Data: In Vitro Antitrypanosomal Activity

The in vitro efficacy of several 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives has been evaluated against Trypanosoma brucei rhodesiense (STIB900) and for cytotoxicity against rat skeletal myoblast L6 cells. The half-maximal effective concentration (EC50) and half-maximal cytotoxic concentration (CC50) are summarized below.

| Compound ID | Aryl Substituent (Position 6) | EC50 against T. b. rhodesiense (µM) | CC50 against L6 Cells (µM) | Selectivity Index (CC50/EC50) |

| 29 | 2-Nitrophenyl | 0.8 | >25 | >31.25 |

| 30 | 2-Bromophenyl | 0.9 | >25 | >27.78 |

| 32 | 2,5-Dichlorophenyl | 0.5 | >25 | >50.00 |

| 33 | 2-Chloro-5-nitrophenyl | 0.9 | >25 | >27.78 |

Data sourced from studies on novel pyrimidine derivatives, which highlight that compounds such as 32, 29, 30, and 33 show significant antitrypanosomal activities in the sub-micromolar range.[1][2]

Experimental Protocol: In Vitro Antitrypanosomal Susceptibility Assay

The following protocol outlines the Alamar blue assay used to determine the in vitro activity of compounds against bloodstream forms of Trypanosoma brucei.

Objective: To determine the EC50 value of a test compound against T. b. rhodesiense.

Materials:

-

Trypanosoma brucei rhodesiense (e.g., STIB900 strain)

-

Hirumi's Modified Iscove's Medium-9 (HMI-9) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS)

-

96-well microtiter plates, sterile

-

Test compounds dissolved in DMSO

-

Resazurin-based viability reagent (e.g., Alamar blue)

-

Positive control (e.g., diminazene aceturate)

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Parasite Culture: Culture T. b. rhodesiense bloodstream forms in HMI-9 medium at 37°C in a 5% CO₂ atmosphere to a logarithmic growth phase.[3][4]

-

Compound Preparation: Prepare serial dilutions of the test compounds in HMI-9 medium. The final DMSO concentration should not exceed 0.5%.[3]

-

Assay Plate Setup:

-

Dispense the diluted compounds into the wells of a 96-well plate.

-

Harvest log-phase parasites and adjust the density to 2 x 10⁴ cells/mL in fresh medium.

-

Add the parasite suspension to each well containing the test compound.[3]

-

Include wells for a negative control (parasites with medium and DMSO) and a positive control (parasites with a known trypanocidal drug).

-

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO₂ incubator.

-

Viability Assessment:

-

Add the resazurin-based reagent to each well.

-

Incubate for an additional 4-6 hours.

-

Measure the fluorescence or absorbance using a microplate reader. Metabolically active cells reduce the non-fluorescent resazurin (blue) to the highly fluorescent resorufin (pink).

-

-

Data Analysis: Calculate the percentage of viable parasites relative to the negative control. Plot the viability against the compound concentration and determine the EC50 value using a suitable nonlinear regression model.

Visualization: Synthetic Workflow

The synthesis of 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives typically involves a multi-step process.[2]

Anticancer Activity of Quinazoline Derivatives

Derivatives of N-phenyl-N-methylquinazolin-4-amine containing a piperazine moiety have been investigated for their potential as anticancer agents. These compounds have shown potent antiproliferative effects and the ability to modulate the cell cycle.

Quantitative Data: In Vitro Antiproliferative Activity

The most promising compound from a series of novel quinazoline derivatives, designated 7a , was evaluated for its half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines.

| Cell Line | Cancer Type | IC50 of Compound 7a (µM) |

| A549 | Non-small cell lung cancer | 0.029 |

| HepG2 | Hepatocellular carcinoma | 0.053 |

| HCT116 | Colorectal carcinoma | 0.147 |

| U251 | Glioblastoma | 0.046 |

Data from a study on N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines, where compound 7a exhibited the highest potency.[5]

Experimental Protocols

Objective: To determine the IC50 value of a test compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates, sterile

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[2]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.[2]

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

Objective: To determine the effect of a compound on cell cycle distribution.

Materials:

-

Cancer cells treated with the test compound

-

Phosphate-Buffered Saline (PBS)

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)[1][5]

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest approximately 1x10⁶ treated and untreated control cells.

-

Fixation: Wash the cells with PBS, then fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate on ice for at least 30 minutes.[1][5]

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI/RNase A staining solution. Incubate for 15-30 minutes at room temperature in the dark.[5]

-

Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.[1][7]

-

Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization: Mechanism of Action

Studies revealed that potent quinazoline derivatives induce cell cycle arrest at the G2/M phase.[5]

Antidepressant Activity of Pyridinone Derivatives

A series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives have been synthesized and evaluated as potential Selective Serotonin Reuptake Inhibitors (SSRIs). Most of the evaluated compounds displayed potent inhibition of serotonin (5-HT) reuptake in vitro.[8]

Quantitative Data

While specific IC50 values for the entire series are detailed in the full publication, the lead compound, A20 , was identified as the most promising candidate due to its potent 5-HT reuptake inhibition, stability in human liver microsomes, and favorable pharmacokinetic properties.[8] In vivo studies confirmed its antidepressant effects.[8]

Experimental Protocol: In Vitro Serotonin Reuptake Inhibition Assay

Objective: To measure the potency of a compound to inhibit the serotonin transporter (SERT).

Materials:

-

Human embryonic kidney (HEK293) cells stably transfected with the human serotonin transporter (hSERT), or rat brain synaptosomes.[9]

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

-

[³H]-Serotonin ([³H]-5-HT) or a fluorescent SERT substrate

-

Test compounds and a reference SSRI (e.g., fluoxetine)

-

96-well plates (e.g., glass fiber filter plates for radiolabeled assays)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Cell/Synaptosome Preparation: Prepare a suspension of hSERT-expressing cells or rat brain synaptosomes in assay buffer.

-

Assay Plate Setup:

-

Add assay buffer, the test compound at various concentrations, and the cell/synaptosome suspension to the wells of the plate.

-

Pre-incubate for a short period (e.g., 10-15 minutes) at room temperature or 37°C.

-

-

Initiate Uptake: Add [³H]-5-HT to each well to initiate the reuptake process.

-

Incubation: Incubate for a defined period (e.g., 10-20 minutes) at 37°C.

-

Terminate Uptake: Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand. For fluorescent assays, termination steps may vary.

-

Quantification:

-

For radiolabeled assays, place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

-

For fluorescent assays, measure the intracellular fluorescence.

-

-

Data Analysis: Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a high concentration of a known inhibitor). Plot the percent inhibition of specific uptake against the test compound concentration to determine the IC50 value.

Visualization: Mechanism of Action

SSRIs exert their therapeutic effect by blocking the reuptake of serotonin from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors.

Conclusion

The 4-(4-methylpiperazin-1-yl)phenyl structural motif is a privileged scaffold in modern medicinal chemistry. Its incorporation into diverse heterocyclic systems has yielded potent and selective modulators of various biological targets. The pyrimidine derivatives show significant promise as novel antitrypanosomal agents, while the quinazoline series has produced potent anticancer compounds that function via cell cycle arrest. Furthermore, pyridinone derivatives have been successfully developed as effective serotonin reuptake inhibitors. The use of this compound as a versatile building block in Suzuki and other cross-coupling reactions continues to facilitate the exploration of this chemical space, promising further discoveries in drug development. This guide highlights the critical importance of this scaffold and provides foundational data and protocols to aid researchers in this dynamic field.

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. An In vitro and in silico investigation of the antitrypanosomal activities of the stem bark extracts of Anopyxis klaineana (Pierre) Engl - PMC [pmc.ncbi.nlm.nih.gov]

- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Flow cytometry with PI staining | Abcam [abcam.com]

- 8. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(4-Methylpiperazin-1-YL)phenylboronic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-Methylpiperazin-1-YL)phenylboronic acid, a versatile building block with significant applications in medicinal chemistry and drug development. This document details its commercial availability, synthesis, and utility in the construction of biologically active molecules, with a focus on its role in the development of kinase inhibitors.

Commercial Availability and Physicochemical Properties